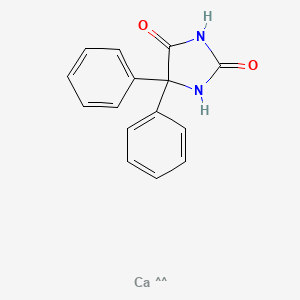

5,5-Diphenylhydantoin calcium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Diphenylhydantoin calcium salt, commonly known as phenytoin, is a widely used anticonvulsant medication. It is primarily prescribed for the management of seizure disorders, including tonic-clonic (grand mal) and complex partial seizures. Phenytoin is also utilized in the treatment of certain types of arrhythmias and neuropathic pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenytoin can be synthesized through various methods. One efficient method involves the reaction of benzil with urea in the presence of a basic catalyst such as calcium oxide. This reaction typically occurs at a temperature of around 40°C, yielding phenytoin with a relatively high efficiency . Another common method is the Bucherer-Bergs reaction, which involves the reaction of benzaldehyde, ammonium carbonate, and potassium cyanide .

Industrial Production Methods

In industrial settings, the synthesis of phenytoin often employs heterogeneous catalytic systems to enhance yield and reduce environmental impact. Modified calcium oxide has been explored as a solid basic catalyst for the one-step synthesis of phenytoin, achieving yields of up to 90.8% .

Analyse Des Réactions Chimiques

Types of Reactions

Phenytoin undergoes various chemical reactions, including:

Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Phenytoin can undergo substitution reactions, particularly at the nitrogen atoms in the hydantoin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and substituted phenytoin compounds .

Applications De Recherche Scientifique

Phenytoin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of hydantoin derivatives and their reactivity.

Biology: Investigated for its effects on cellular processes and ion channel modulation.

Medicine: Extensively studied for its anticonvulsant properties and potential use in treating other neurological disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Phenytoin exerts its effects primarily by stabilizing neuronal membranes and reducing excitability. It achieves this by blocking voltage-gated sodium channels, thereby preventing the propagation of action potentials. This mechanism helps to control seizures and reduce abnormal electrical activity in the brain . Additionally, phenytoin has been shown to inhibit calcium entry through voltage-dependent L-type calcium channels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbamazepine: Another anticonvulsant that also blocks sodium channels but has a different chemical structure.

Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel inhibition and increased GABA levels.

Lamotrigine: Similar to phenytoin in its sodium channel blocking activity but with a different chemical structure.

Uniqueness

Phenytoin is unique in its specific binding affinity for sodium channels and its long history of use in clinical practice. Its effectiveness in treating a wide range of seizure types and its relatively low cost make it a valuable medication in the management of epilepsy .

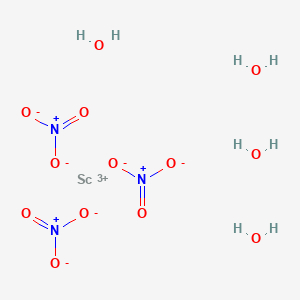

Propriétés

Numéro CAS |

17149-74-5 |

|---|---|

Formule moléculaire |

C15H12CaN2O2 |

Poids moléculaire |

292.351 |

Nom IUPAC |

calcium;5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19); |

Clé InChI |

HTGLOTSAWDRCJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca] |

Synonymes |

5,5-Diphenylhydantoin calcium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)

![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)